5-Butoxy-3-{3-methoxy-4-[(4-methoxybenzyl)oxy]phenyl}-2-methyltetrahydroisoxazole
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Overview
Description
5-Butoxy-3-{3-methoxy-4-[(4-methoxybenzyl)oxy]phenyl}-2-methyltetrahydroisoxazole is a complex organic compound characterized by its tetrahydroisoxazole core, which is substituted with various functional groups including butoxy, methoxy, and methoxybenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-3-{3-methoxy-4-[(4-methoxybenzyl)oxy]phenyl}-2-methyltetrahydroisoxazole typically involves multiple steps:
Formation of the Tetrahydroisoxazole Core: This can be achieved through a reaction between a nitrile oxide and an alkene.
Introduction of the Butoxy Group: This step often involves the alkylation of a hydroxyl group with butyl bromide in the presence of a base such as potassium carbonate.
Methoxy and Methoxybenzyl Substitutions: These groups can be introduced via nucleophilic substitution reactions using appropriate methoxy and methoxybenzyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the subsequent alkylation and substitution reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Products include aldehydes, carboxylic acids, and ketones.
Reduction: Products include amines and alcohols.
Substitution: Products include halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 5-Butoxy-3-{3-methoxy-4-[(4-methoxybenzyl)oxy]phenyl}-2-methyltetrahydroisoxazole is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
In industrial applications, the compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties.
Mechanism of Action
The mechanism by which 5-Butoxy-3-{3-methoxy-4-[(4-methoxybenzyl)oxy]phenyl}-2-methyltetrahydroisoxazole exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor proteins, modulating their activity. The methoxy and butoxy groups can enhance its binding affinity and selectivity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 5-Butoxy-3-{3-methoxy-4-[(4-methoxyphenyl)oxy]phenyl}-2-methyltetrahydroisoxazole
- 5-Butoxy-3-{3-methoxy-4-[(4-ethoxybenzyl)oxy]phenyl}-2-methyltetrahydroisoxazole
Uniqueness
Compared to similar compounds, 5-Butoxy-3-{3-methoxy-4-[(4-methoxybenzyl)oxy]phenyl}-2-methyltetrahydroisoxazole is unique due to the specific arrangement and combination of its functional groups. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-butoxy-3-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-2-methyl-1,2-oxazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO5/c1-5-6-13-27-23-15-20(24(2)29-23)18-9-12-21(22(14-18)26-4)28-16-17-7-10-19(25-3)11-8-17/h7-12,14,20,23H,5-6,13,15-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHROVKCHSKLFGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CC(N(O1)C)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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